1-methyl-3-({[3-(1H-pyrazol-1-yl)propyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid
Overview
Description
1-methyl-3-({[3-(1H-pyrazol-1-yl)propyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C12H15N5O3 and its molecular weight is 277.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 277.11748936 g/mol and the complexity rating of the compound is 365. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Characterization
- Pyrazole derivatives, such as 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives, have been synthesized through reactions involving acid chlorides and binucleophiles like diaminoethanes and amino alcohols. These compounds are characterized using NMR, IR spectroscopy, and elemental analyses, indicating a wide range of potential chemical applications and the importance of pyrazole derivatives in synthetic chemistry (Yıldırım, Kandemirli, & Akçamur, 2005).
Coordination Chemistry
- Research on pyrazole-dicarboxylate acid derivatives has led to the synthesis and characterization of novel coordination complexes with metals such as Cu(II), Co(II), and Zn(II). These studies highlight the role of pyrazole derivatives in the development of new materials with potential applications in catalysis, magnetic materials, and more (Radi et al., 2015).
Crystallography and Structural Analysis
- The investigation into the crystal structures of pyrazole derivatives has provided valuable insights into the molecular arrangements and hydrogen bonding patterns, which are crucial for understanding the physicochemical properties of these compounds. This research can inform the design of new drugs and materials (Portilla et al., 2007).
Synthetic Methodologies
- Novel synthetic routes to pyrazolo[4,3-d]pyrimidines have been reported, demonstrating the versatility of pyrazole derivatives as precursors in the synthesis of complex heterocyclic compounds. This has implications for the development of new pharmaceuticals and agrochemicals (Reddy et al., 2005).
Materials Science
- The use of pyrazole derivatives in constructing coordination polymers has been explored, showcasing their potential in creating materials with specific optical and structural properties. Such materials could find applications in sensors, optoelectronics, and as catalysts (Cheng et al., 2017).
Properties
IUPAC Name |
1-methyl-3-(3-pyrazol-1-ylpropylcarbamoyl)pyrazole-4-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O3/c1-16-8-9(12(19)20)10(15-16)11(18)13-4-2-6-17-7-3-5-14-17/h3,5,7-8H,2,4,6H2,1H3,(H,13,18)(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJUVCHAIOMJOLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NCCCN2C=CC=N2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.